molecular formula C10H13NO2 B8479684 2,6-diethylisonicotinic acid

2,6-diethylisonicotinic acid

Cat. No.: B8479684
M. Wt: 179.22 g/mol
InChI Key: MTWARANBIROLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diethylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with ethyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-diethylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.

    Reduction: 2,6-Diethyl-4-pyridinemethanol.

    Substitution: 2,6-Diethyl-4-chloropyridine or 2,6-Diethyl-4-bromopyridine.

Scientific Research Applications

2,6-diethylisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Derivatives of this compound are being investigated for their potential as antimicrobial agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-diethylisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The ethyl groups and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4 position.

    2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions instead of ethyl groups.

    Nicotinic acid: A derivative with a carboxylic acid group at the 3 position.

Uniqueness: 2,6-diethylisonicotinic acid is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a ligand in coordination chemistry and its efficacy as a bioactive compound.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2,6-diethylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

MTWARANBIROLCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

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